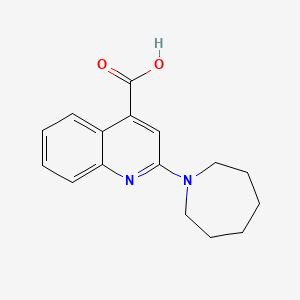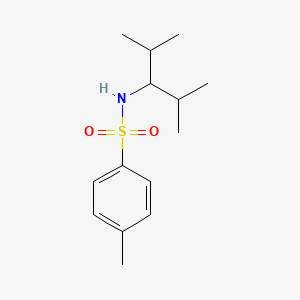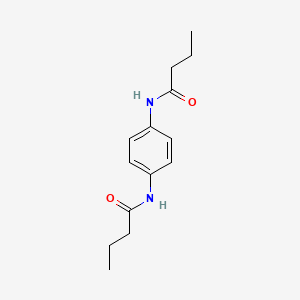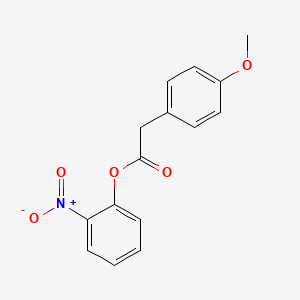
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as EPPC, is a compound that has been widely studied in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In
作用机制
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective and reversible inhibitor of MAO-B, which is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide increases the levels of these neurotransmitters in the brain, leading to improved neuronal function and protection against oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase dopamine levels in the brain, protect against oxidative stress, and improve cognitive function. N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects and to reduce the accumulation of amyloid beta plaques in the brain.
实验室实验的优点和局限性
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency as a MAO-B inhibitor, its selectivity for MAO-B over other enzymes, and its ability to cross the blood-brain barrier. However, N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is the development of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide as a potential therapy for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It acts as a selective and reversible inhibitor of MAO-B, leading to increased levels of neurotransmitters in the brain and protection against oxidative stress. While N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves a series of chemical reactions starting with the reaction of 2-acetylpyridine with ethylamine to form N-ethyl-2-acetylpyridin-4-amine. This compound is then reacted with thioacetamide to form N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide (N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide). The synthesis of N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied and optimized for high yield and purity.
科学研究应用
N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to protect dopaminergic neurons from oxidative stress and reduce the accumulation of amyloid beta plaques in the brain. N-ethyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been investigated for its potential use as a biomarker for the diagnosis and prognosis of these disorders.
属性
IUPAC Name |
N-ethyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-2-13-12(17)16-9-7-15(8-10-16)11-5-3-4-6-14-11/h3-6H,2,7-10H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHDGLNWDZTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(pyridin-2-yl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)


